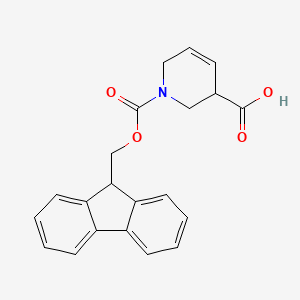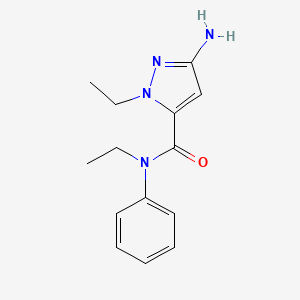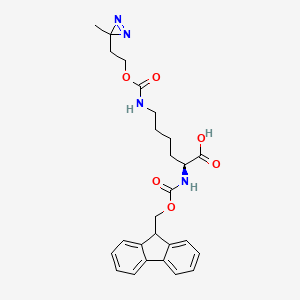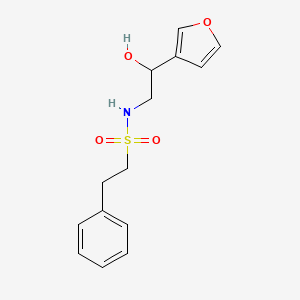
N-Fmoc-guvacine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-guvacine typically involves the reaction of guvacine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled step by step on an insoluble resin support .
化学反应分析
Types of Reactions
N-Fmoc-guvacine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guvacine core.
Substitution: Substitution reactions are common, especially when modifying the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Fmoc-Cl and Fmoc-OSu are used for introducing the Fmoc group.
Major Products Formed
The major products formed from these reactions include various Fmoc-protected amino acids and peptides, which are crucial intermediates in peptide synthesis .
科学研究应用
N-Fmoc-guvacine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and biotechnological products
作用机制
The mechanism of action of N-Fmoc-guvacine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed by treatment with a base such as piperidine, allowing the peptide chain to elongate .
相似化合物的比较
Similar Compounds
Fmoc-phenylalanine: Used in peptide synthesis and displays antibacterial activity.
Fmoc-valine: Another Fmoc-protected amino acid used in the synthesis of peptides.
Uniqueness
N-Fmoc-guvacine is unique due to its guvacine core, which provides specific properties such as inhibition of GABA uptake. This makes it particularly useful in the study of neurodegenerative diseases and as a tool in experimental medicine .
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,14,19H,11-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFCCXPDNQENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746602 |
Source


|
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851292-43-8 |
Source


|
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445285.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)
![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid](/img/structure/B2445290.png)
![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)

![6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2445296.png)
![N-(2,5-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2445297.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)

![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)
![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)
